1-(1H-benzimidazol-2-yl)-3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-pyrazol-5-ol
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Overview
Description
1-(1H-benzimidazol-2-yl)-3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-pyrazol-5-ol is a complex organic compound that features a benzimidazole ring, a pyrazole ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzimidazol-2-yl)-3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common method involves the condensation of benzimidazole derivatives with pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzimidazol-2-yl)-3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole and pyrazole rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
1-(1H-benzimidazol-2-yl)-3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-benzimidazol-1-yl)ethyl)-1H-benzimidazole: Shares the benzimidazole core but differs in the substituents and overall structure.
2-(1H-benzimidazol-2-ylmethyl)-1H-benzimidazole: Another benzimidazole derivative with different functional groups.
Uniqueness
1-(1H-benzimidazol-2-yl)-3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1H-pyrazol-5-ol is unique due to its combination of three distinct heterocyclic rings, which imparts specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H16N6OS |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H16N6OS/c1-10-7-11(2)19-17(18-10)25-9-12-8-15(24)23(22-12)16-20-13-5-3-4-6-14(13)21-16/h3-8,22H,9H2,1-2H3,(H,20,21) |
InChI Key |
CSGFYPVOMMQVBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)N(N2)C3=NC4=CC=CC=C4N3)C |
Origin of Product |
United States |
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